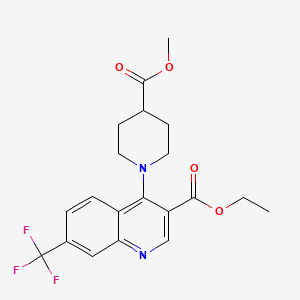
Ethyl 4-(4-methoxycarbonylpiperidin-1-yl)-7-(trifluoromethyl)quinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-methoxycarbonylpiperidin-1-yl)-7-(trifluoromethyl)quinoline-3-carboxylate is a useful research compound. Its molecular formula is C20H21F3N2O4 and its molecular weight is 410.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 4-(4-methoxycarbonylpiperidin-1-yl)-7-(trifluoromethyl)quinoline-3-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a quinoline core substituted with a trifluoromethyl group and a piperidine moiety. Its molecular formula is C18H20F3N3O3, and it has a molecular weight of approximately 393.37 g/mol. The structural representation can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H20F3N3O3
- Molecular Weight : 393.37 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoline derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The proposed mechanism involves the inhibition of cellular proliferation through apoptosis induction. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration and subsequent interaction with intracellular targets.
-
Case Studies :
- A study conducted on zebrafish embryos demonstrated that related quinoline derivatives significantly inhibited growth, suggesting potential use as anticancer agents .
- In vitro assays revealed that compounds with similar structures displayed lower LC50 values compared to standard chemotherapeutics like cisplatin, indicating higher potency .
Toxicity Profile
While exploring the biological activity, it is crucial to consider the toxicity associated with these compounds. The toxicity assessments conducted on zebrafish embryos showed varying levels of toxicity among different derivatives, with some exhibiting significant apoptotic activity .
Data Table: Comparative Biological Activity
| Compound Name | Structure | LC50 (μM) | Anticancer Activity | Toxicity |
|---|---|---|---|---|
| Quinoline Derivative 1 | Structure | 14.14 | High (compared to cisplatin) | Moderate |
| This compound | Structure | TBD | TBD | TBD |
Propriétés
IUPAC Name |
ethyl 4-(4-methoxycarbonylpiperidin-1-yl)-7-(trifluoromethyl)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O4/c1-3-29-19(27)15-11-24-16-10-13(20(21,22)23)4-5-14(16)17(15)25-8-6-12(7-9-25)18(26)28-2/h4-5,10-12H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZPZSNRTDDCFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1N3CCC(CC3)C(=O)OC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













